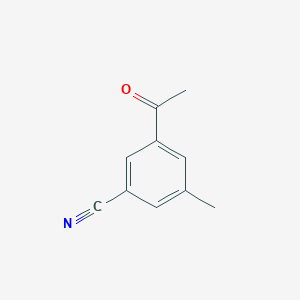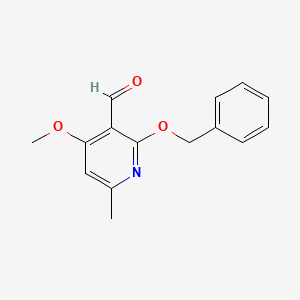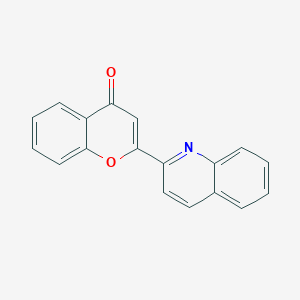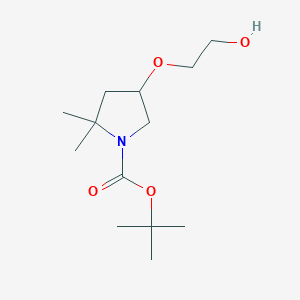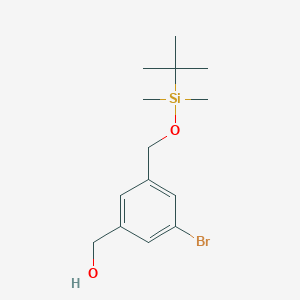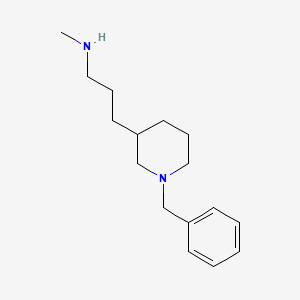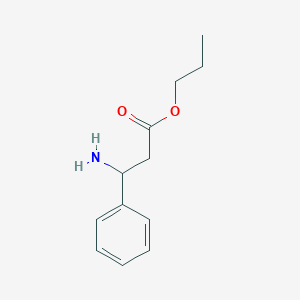
n-Propyl 3-amino-3-phenylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Propyl 3-amino-3-phenylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the nitrogen atom of an amino group, which is further connected to a phenylpropionate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl 3-amino-3-phenylpropionate can be achieved through several methods. One common approach involves the esterification of 3-phenylpropionic acid with n-propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the acylation of n-propylamine with 3-phenylpropionyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
n-Propyl 3-amino-3-phenylpropionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium halides (NaX) or alkoxides (RO-).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-Propyl 3-amino-3-phenylpropionate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-Propyl 3-amino-3-phenylpropionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
類似化合物との比較
Similar Compounds
n-Propyl 3-phenylpropionate: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-phenylpropionic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties.
n-Propyl 3-amino-3-phenylbutyrate: Has an additional carbon in the chain, affecting its physical and chemical characteristics.
Uniqueness
n-Propyl 3-amino-3-phenylpropionate is unique due to the presence of both an amino group and an ester moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
622830-41-5 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
propyl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
InChIキー |
LNSVFWNJSKUQAL-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


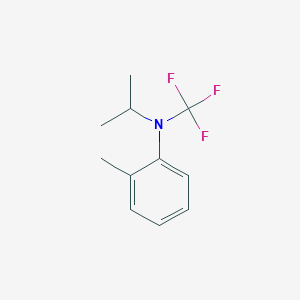
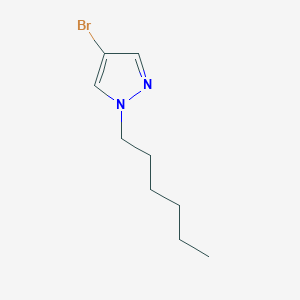

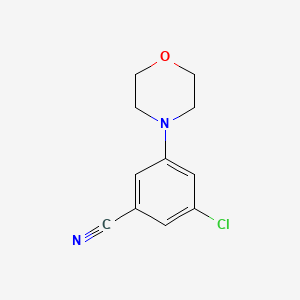

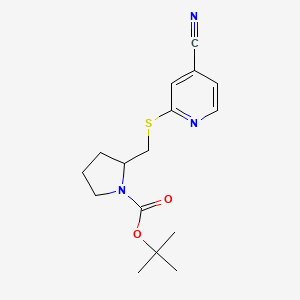
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
